Cas no 1115871-63-0 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1115871-63-0x500.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
- N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
- F3222-4514
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
- STL104619
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide
- VU0515070-1
- AKOS002145720
- 1115871-63-0
- N-(1,3-benzodioxol-5-ylmethyl)-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide
- N-(1,3-Benzodioxol-5-ylmethyl)-3-[[(4-methoxyphenyl)sulfonyl]methylamino]-2-thiophenecarboxamide
-
- インチ: 1S/C21H20N2O6S2/c1-23(31(25,26)16-6-4-15(27-2)5-7-16)17-9-10-30-20(17)21(24)22-12-14-3-8-18-19(11-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,22,24)
- InChIKey: FFPIIJWDPYETTI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=C3OCOC3=C2)=O)SC=CC=1N(S(C1=CC=C(OC)C=C1)(=O)=O)C
計算された属性
- せいみつぶんしりょう: 460.07627871g/mol
- どういたいしつりょう: 460.07627871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 131Ų
じっけんとくせい
- 密度みつど: 1.426±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 13.46±0.46(Predicted)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-4514-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-30mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-25mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-4514-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide |
1115871-63-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamideに関する追加情報
Introduction to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide (CAS No. 1115871-63-0)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1115871-63-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development in the quest for novel therapeutic agents.
The molecular structure of this compound features a thiophene core, which is a heterocyclic aromatic ring system containing sulfur. Thiophenes and their derivatives have long been recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. In this particular molecule, the thiophene ring is connected to a benzodioxolyl moiety, which is a fused ring system consisting of a benzene ring and an oxygen-containing heterocycle. This structural feature contributes to the compound's overall complexity and may play a crucial role in its biological activity.
One of the most striking aspects of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is its sulfonamide functional group. Sulfonamides are well-documented pharmacophores that are widely used in the development of drugs targeting various diseases, including bacterial infections, inflammation, and cancer. The presence of a sulfonamide group in this compound suggests that it may possess antimicrobial or anti-inflammatory properties, although further research is needed to fully elucidate its biological effects.
The compound also incorporates a methyl group attached to the benzodioxolyl moiety. This substitution pattern can influence the compound's solubility, metabolic stability, and interactions with biological targets. The methoxy group on the benzenesulfonamide part further modulates these properties, potentially enhancing the molecule's bioavailability and target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding sites on biological targets and design molecules that are more likely to exhibit desired therapeutic effects. N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has been subjected to such analyses, revealing promising interactions with enzymes and receptors involved in disease pathways.
In addition to its structural complexity, this compound has shown intriguing pharmacokinetic properties. Studies have indicated that it exhibits moderate solubility in both water and organic solvents, which is a desirable characteristic for drug candidates. This solubility profile could facilitate its formulation into various dosage forms and improve patient compliance.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that minimize side reactions and maximize efficiency, making this compound accessible for further biological evaluation.
Current research efforts are focused on evaluating the biological activity of this compound across various disease models. Preclinical studies have begun to explore its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. The sulfonamide moiety is particularly interesting as it has been shown to disrupt enzyme function by competing with natural substrates or by inducing conformational changes in the target protein.
The benzodioxolyl group adds another layer of complexity to the molecule's interactions with biological targets. This moiety has been implicated in binding to specific receptors and enzymes, suggesting that it may contribute to the compound's therapeutic effects through multiple mechanisms. Further investigation into these interactions will provide valuable insights into the compound's mode of action and potential clinical applications.
One of the most exciting aspects of this research is the potential for structure-based drug design. By understanding how this compound interacts with its biological targets at the molecular level, researchers can make informed modifications to improve its efficacy and selectivity. Computational tools are being used to model these interactions and predict how changes in the molecular structure will affect binding affinity and pharmacological activity.
The development of novel therapeutic agents is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine. N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exemplifies how interdisciplinary research can lead to breakthroughs in drug discovery. Its unique structure and promising biological activity make it a valuable candidate for further investigation.
As research continues to uncover new applications for this compound, it is likely that N-[(2H-
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